3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide
Description
The molecule features a pyrazine core substituted with an amino group at the 3-position and a carboxamide group at the 2-position, where the amide nitrogen is further bonded to a pyridin-2-yl aromatic substituent.
Properties
Molecular Formula |
C10H9N5O |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-amino-N-pyridin-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H9N5O/c11-9-8(13-5-6-14-9)10(16)15-7-3-1-2-4-12-7/h1-6H,(H2,11,14)(H,12,15,16) |
InChI Key |
ZTLBZXHPXPXFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NC=CN=C2N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with 2-aminopyridine to yield the desired compound . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form N-(pyridin-2-yl)amides .
Chemical Reactions Analysis
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Scientific Research Applications
3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide is a chemical compound with several research applications, particularly as a protein kinase C (PKC) inhibitor and in the synthesis of other bioactive compounds .
PKC Inhibition and Cancer Treatment
Substituted 3-amino-N-(pyridin-2-yl)-pyrazine-2-carboxamide compounds function as PKC inhibitors, making them potentially useful in treating PKC-associated diseases, including certain cancers . The PKC inhibitors may offer improved efficacy at lower dosages for tumor regression, enhanced potency, better pharmacokinetic profiles, improved absorption, gastrointestinal tolerance, and kinase selectivity . These compounds are useful in treating cancers such as melanoma, uveal melanoma, lymphoma, diffuse large B-cell lymphoma (DLBCL), and ibrutinib-resistant cancers . They can also treat immune-related disorders, including autoimmune diseases, allergic reactions, and tissue transplant rejection .
Use in Synthesis
This compound can be used to synthesize analogs of bioactive pyridines . Pyridine compounds have therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities .
Antimycobacterial Activity
3-acylaminopyrazine-2-carboxamides, derived from a previously reported inhibitor of human prolyl-tRNA synthetase, have shown high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis . The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exerting MIC (Minimum Inhibitory Concentration) from 1.95 to 31.25 µg/mL . These compounds were also found to be non-cytotoxic against HepG2 human hepatocellular carcinoma cells .
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Mechanism of Action
The mechanism of action of 3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazinamide, a related compound, is converted to its active form, pyrazine-2-carboxylic acid, by mycobacterial pyrazinamidase. This active form then disrupts the mycobacterial cell membrane potential and transport functions, leading to cell death .
Comparison with Similar Compounds
Physicochemical Properties
Key properties of analogous compounds are summarized below:
| Compound | Substituent | Melting Point (°C) | Log k<sup>a</sup> | Yield (%) |
|---|---|---|---|---|
| 5 | 2,4-Dimethoxybenzyl | 115.4–116.8 | 0.188 | 39 (A), 26 (B) |
| 10 | Hexyl | 30.1–32.1 | 0.569 | 50 (B) |
| 13 | Phenyl | 105.4–106.8 | 0.189 | 43 (B) |
Trends :
- Aliphatic substituents (e.g., hexyl in Compound 10) reduce melting points and increase lipophilicity (higher log k).
- Aromatic groups (e.g., phenyl in Compound 13) yield moderate melting points and log k values.
- The target compound’s pyridin-2-yl group, being aromatic but polar, may exhibit a melting point closer to Compound 13 (~105–110°C) and log k between 0.18–0.20.
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
The carbonyl (C=O) stretch in the carboxamide group appears at 1657–1671 cm⁻¹ across analogs, indicating minimal electronic perturbation by substituents .
Nuclear Magnetic Resonance (NMR)
- Pyrazine protons : Resonate between δ 8.11–8.20 ppm (1H-NMR), with splitting patterns dependent on substituent electronic effects .
- Amide protons : δ 8.80–9.81 ppm, influenced by hydrogen-bonding interactions .
Elemental Analysis
| Compound | C% (calc/found) | H% (calc/found) | N% (calc/found) |
|---|---|---|---|
| 5 | 58.32/57.08 | 5.59/6.08 | 19.43/19.00 |
| 10 | 59.44/58.98 | 8.16/8.38 | 25.20/25.79 |
| 13 | 61.67/62.01 | 4.71/4.79 | 26.15/25.99 |
Close matches between calculated and observed values confirm synthetic purity.
Biological Activity
3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H8N4O
- Molecular Weight : 220.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting signaling pathways that are crucial in disease processes.
Potential Targets
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer and infectious diseases.
- Receptor Binding : It may also bind to receptors that regulate physiological responses, influencing processes like inflammation and cell proliferation.
Antimycobacterial Activity
Research has indicated that derivatives of this compound exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. A study highlighted the synthesis and evaluation of various derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL against mycobacterial strains .
Anticancer Properties
In vitro studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, one study reported that certain derivatives effectively suppressed the production of D-2-hydroxyglutarate in cells expressing mutant IDH1, a target for brain cancer therapies .
Structure-Activity Relationships (SAR)
The SAR studies have elucidated how modifications to the chemical structure influence biological activity. For example, substituents on the pyrazine ring can significantly alter the potency and selectivity of the compound against specific targets.
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased potency against mycobacterial strains |
| Halogen substitutions | Varied effects on enzyme inhibition |
| Alteration in amine groups | Changes in receptor binding affinity |
Study on Antimycobacterial Activity
A pivotal study evaluated several derivatives of this compound against Mycobacterium tuberculosis. The most active compounds displayed high efficacy even against drug-resistant strains, indicating their potential as new antimycobacterial agents .
Study on HDAC Inhibitors
Another study focused on synthesizing HDAC inhibitors containing a similar pyrazine moiety. The results showed that these compounds could inhibit specific HDAC subtypes with IC50 values in the low micromolar range, suggesting their potential use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
